molecular formula C23H22N2O5 B11166284 3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11166284
M. Wt: 406.4 g/mol
InChI Key: NUZZWZOGRRMLIJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 4-methoxyaniline under specific reaction conditions. The process often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C23H22N2O5/c1-28-17-11-9-16(10-12-17)24-23(27)18-6-4-5-7-19(18)25-22(26)15-8-13-20(29-2)21(14-15)30-3/h4-14H,1-3H3,(H,24,27)(H,25,26)

InChI Key

NUZZWZOGRRMLIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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